N-(2-methylcyclohexyl)decanamide
Description
N-(2-methylcyclohexyl)decanamide is a synthetic amide compound characterized by a decanamide chain (CH₃(CH₂)₈CONH–) attached to a 2-methylcyclohexyl substituent. The methylcyclohexyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl or aromatic substituents. Amides of this type are often explored for applications in agrochemicals, pharmaceuticals, or specialty chemicals due to their tunable solubility and bioactivity profiles .
Properties
Molecular Formula |
C17H33NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)decanamide |
InChI |
InChI=1S/C17H33NO/c1-3-4-5-6-7-8-9-14-17(19)18-16-13-11-10-12-15(16)2/h15-16H,3-14H2,1-2H3,(H,18,19) |
InChI Key |
GTIVVGXNIXCGKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1CCCCC1C |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCCCC1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-(2-methylcyclohexyl)decanamide and Analogues
Key Structural and Functional Insights
In contrast, N-vanillyldecanamide contains a polar phenolic group, reducing lipophilicity but enabling receptor interactions (e.g., TRPV1 activation akin to capsaicin) .
Functional Group Influence on Applications: Siduron’s urea functional group facilitates hydrogen bonding with soil enzymes, making it effective as a pre-emergent herbicide, whereas amides like the target compound may exhibit different modes of action . Fluorinated analogues (e.g., FEMA 4678) demonstrate enhanced metabolic stability due to electron-withdrawing fluorine atoms, a feature absent in non-halogenated amides .
Metabolic Pathways: Limited hydrolysis of the amide bond is observed in compounds like FEMA 4678, suggesting that this compound may also resist rapid enzymatic degradation . Hydroxylated derivatives (e.g., 2-hydroxy-5-methylphenyl in ) are prone to glucuronidation, altering excretion rates compared to non-aromatic analogues .
Industrial and Pharmaceutical Relevance: Surfactants like HYDROXYETHYL MYRISTYL OXYHYDROXYPROPYL DECANAMIDE leverage multiple hydrophilic groups for emulsification, whereas the target compound’s simpler structure may prioritize bioactivity over surface activity .
Research Findings and Implications
- Agrochemical Potential: Siduron’s success as a herbicide highlights the 2-methylcyclohexyl group’s utility in soil-active compounds. This compound could be optimized for similar applications with reduced urea-related toxicity .
- Pharmacokinetic Optimization : The decanamide chain’s lipophilicity may extend half-life in vivo, but structural modifications (e.g., fluorination, hydroxylation) could balance solubility and stability .
- Safety Considerations : While amides generally exhibit lower acute toxicity than ureas, thorough toxicological profiling is required, as seen in siduron’s regulatory history .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
